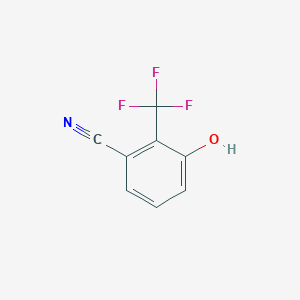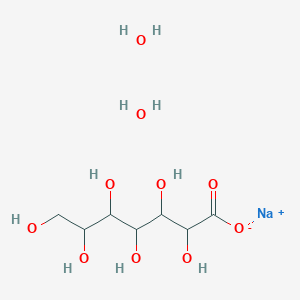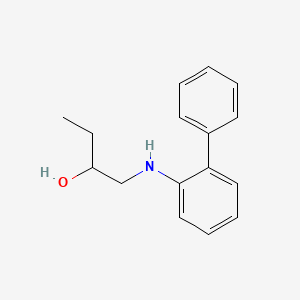
1-(Biphenyl-2-ylamino)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Biphenyl-2-ylamino)-2-butanol, also known as Biphenylaminobutanol (BPB), is an organic compound used as a reagent in the synthesis of various compounds. It is a colorless solid that has a high boiling point and is insoluble in water. BPB is used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
BPB acts as a nucleophile, meaning it has the ability to donate electrons to form a covalent bond. In the reaction with biphenyl-2-ylamine and 2-butanol, BPB donates electrons to form a covalent bond with the carbon atom of the 2-butanol molecule. This forms a new carbon-carbon bond, which is the basis of the reaction.
Biochemical and Physiological Effects
BPB has been studied for its effects on biochemical and physiological processes. Studies have shown that BPB has anti-inflammatory and antifungal effects, as well as the ability to inhibit the growth of certain bacteria. In addition, BPB has been shown to have antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BPB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively stable, making it easy to store and handle. In addition, BPB is soluble in organic solvents, making it easy to use in a variety of reactions. However, BPB is insoluble in water, making it difficult to use in aqueous reactions.
Zukünftige Richtungen
Future research on BPB will focus on its potential applications in the synthesis of new compounds and its effects on biochemical and physiological processes. In addition, further research will be conducted to determine the optimal conditions for synthesizing BPB and to identify new uses for the compound. Other areas of research include the development of new methods for synthesizing BPB, as well as the development of new methods for using BPB in laboratory experiments.
Synthesemethoden
BPB can be synthesized from the reaction of biphenyl-2-ylamine and 2-butanol in the presence of a base. The reaction is carried out in a solvent, such as toluene, at elevated temperatures. The reaction is typically complete in several hours, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
BPB has been used extensively in scientific research as a reagent in the synthesis of various compounds. It has been used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. BPB has also been used in the synthesis of pesticides and other organic compounds.
Eigenschaften
IUPAC Name |
1-(2-phenylanilino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJETUZQOLJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-2-ylamino)-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)







![2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6331098.png)
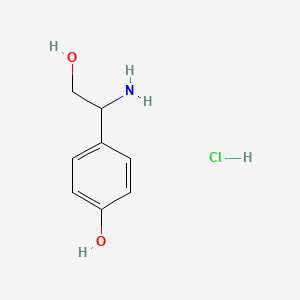
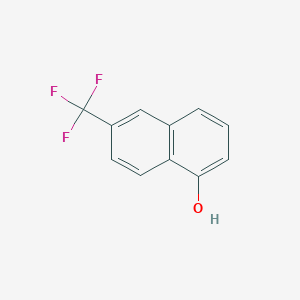
![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)
